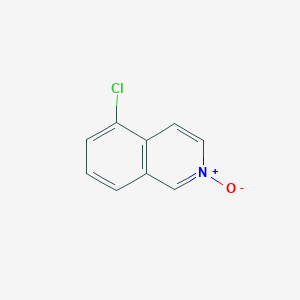
5-Chloroisoquinoline2-oxide
Overview
Description
5-Chloroisoquinoline2-oxide is a heterocyclic organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological and pharmacological activities. The presence of the N-oxide functional group in this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Chloroisoquinoline2-oxide can be synthesized through several methods. One efficient method involves the copper-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water. This protocol is performed under mild conditions without the use of organic solvents, additives, or ligands . Another method involves the oxidation of 5-chloroisoquinoline using oxidizing agents such as hydrogen peroxide or peracids .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using robust oxidizing agents and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloroisoquinoline2-oxide undergoes various chemical reactions, including:
Oxidation: The N-oxide group can be further oxidized under specific conditions.
Reduction: The N-oxide group can be reduced to the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Catalytic hydrogenation, metal hydrides.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Further oxidized isoquinoline derivatives.
Reduction: 5-Chloroisoquinoline.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloroisoquinoline2-oxide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Chloroisoquinoline2-oxide involves its interaction with specific molecular targets and pathways. The N-oxide group can act as a directing group in various chemical reactions, influencing the regioselectivity and outcome of the reactions. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- Isoquinoline N-oxide
- Quinoline N-oxide
- 5-Bromoisoquinoline N-oxide
Comparison
5-Chloroisoquinoline2-oxide is unique due to the presence of the chloro substituent, which can influence its reactivity and biological activity. Compared to isoquinoline N-oxide and quinoline N-oxide, the chloro group in this compound can participate in additional substitution reactions, providing a broader range of synthetic possibilities . The presence of the N-oxide group also enhances its solubility and reactivity compared to non-oxidized isoquinoline derivatives .
Properties
Molecular Formula |
C9H6ClNO |
|---|---|
Molecular Weight |
179.60 g/mol |
IUPAC Name |
5-chloro-2-oxidoisoquinolin-2-ium |
InChI |
InChI=1S/C9H6ClNO/c10-9-3-1-2-7-6-11(12)5-4-8(7)9/h1-6H |
InChI Key |
VFCHIGGKTHAWDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C[N+](=C2)[O-])C(=C1)Cl |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














